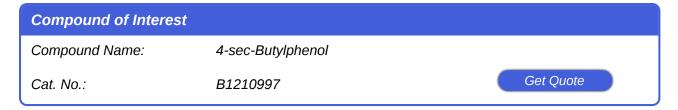


Comparative Toxicity of Butylphenol Isomers: A Guide for Researchers

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An Objective Comparison of the Toxicological Profiles of Various Butylphenol Isomers Supported by Experimental Data

For researchers, scientists, and professionals in drug development, a thorough understanding of the toxicological profiles of chemical isomers is paramount for safety assessment and informed decision-making. This guide provides a comparative analysis of the toxicity of various butylphenol isomers, including tert-butylphenol, sec-butylphenol, iso-butylphenol, and n-butylphenol variants. The information is compiled from a comprehensive review of toxicological studies, presenting key data in a structured format for ease of comparison.

Acute Systemic Toxicity

Acute systemic toxicity is a critical endpoint in toxicological evaluation, typically assessed by determining the median lethal dose (LD50). The available data for oral LD50 in rats reveals differences in the acute toxicity among the butylphenol isomers.



Isomer	CAS Number	Oral LD50 (Rat)	Dermal LD50 (Rat)	Reference(s)
2-tert- Butylphenol	88-18-6	705 mg/kg (female), 1373 mg/kg (male)	-	[1]
4-tert- Butylphenol	98-54-4	2500-4000 mg/kg	>2000 mg/kg	[2][3]
2,4-Di-tert- butylphenol	96-76-4	1762.4 mg/kg (female), ~2000 mg/kg (male)	-	[4]
General Butylphenols	-	300-2000 mg/kg (range for the group)	-	[1]

Note: A lower LD50 value indicates higher acute toxicity.

Skin and Eye Irritation

The potential for chemical substances to cause skin and eye irritation is a significant consideration for handling and exposure risks. Studies on rabbits have shown that several butylphenol isomers are corrosive or irritating to the skin and eyes.

Skin Irritation:

- 2-tert-Butylphenol and 2-sec-butylphenol have been reported to cause corrosive effects on rabbit skin following exposures of 3 minutes or more[1].
- 4-tert-Butylphenol is considered a skin irritant[5].

Eye Irritation:

 4-tert-Butylphenol can cause severe ocular injury in rabbits, which may persist for 21 days after exposure[3].

Endocrine Disruption



A growing body of evidence suggests that some butylphenol isomers can act as endocrine disruptors by interfering with hormonal pathways. These effects are primarily mediated through interactions with estrogen and androgen receptors.

Estrogenic and Anti-Androgenic Activities:

Several in vitro studies have demonstrated that various tert-butylphenol derivatives can bind to and activate the estrogen receptor alpha (ERa), leading to estrogenic effects. Conversely, some of these compounds act as antagonists to the androgen receptor (AR), inhibiting the normal function of male hormones. A recent study evaluating 30 tert-butyl phenolic antioxidants identified 21 as estrogen receptor agonists and eight as androgen receptor antagonists[6]. The estrogenic potential of alkylphenols has been observed to increase with the bulkiness and carbon number of the alkyl group[7].

Genotoxicity

Genotoxicity assessment is crucial for identifying substances that can cause DNA damage, potentially leading to mutations and cancer. The Ames test is a widely used method for evaluating the mutagenic potential of chemicals.

- 2,4-Di-tert-butylphenol was found to be non-mutagenic in the Ames test using various strains
 of Salmonella typhimurium and Escherichia coli, both with and without metabolic
 activation[4]. However, it did induce structural chromosomal aberrations in cultured Chinese
 hamster lung (CHL/IU) cells with metabolic activation[4].
- Butylated hydroxytoluene (BHT), a related compound, and its derivatives were not mutagenic in the Ames test[8].
- Nonylphenol and Bisphenol A (BPA), other related phenolic compounds, were also found to be non-mutagenic in the Ames test at the tested doses[9].

Repeated Dose Toxicity

Repeated exposure to certain butylphenol isomers has been shown to cause adverse effects in various organs.



- 4-tert-Butylphenol: A 2-generation reproduction study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 70 mg/kg bw/day, based on reduced relative weights of ovaries and adrenal glands in females[10]. A Lowest-Observed-Adverse-Effect Level (LOAEL) of 103 mg/kg bw/day was determined for skin depigmentation in mice following oral administration[10].
- 2,4-Di-tert-butylphenol: A 28-day repeated dose oral toxicity study in rats established a NOAEL of 75 mg/kg/day for males and 20 mg/kg/day for females[4][11].
- 2,6-Di-tert-butyl-4-ethylphenol: A 28-day oral gavage study in rats determined a NOAEL of 15 mg/kg bw/day, based on hypertrophy in the liver and thyroid and increased liver weight at higher doses[12].

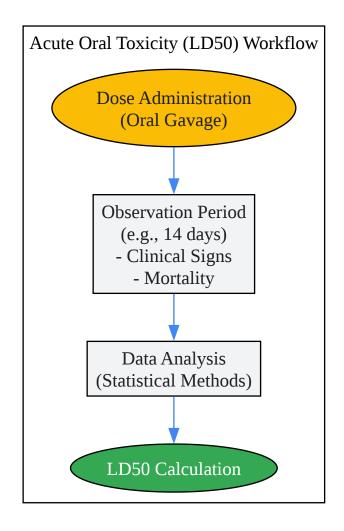
Experimental Protocols and Methodologies

A summary of the key experimental protocols cited in the toxicological assessment of butylphenol isomers is provided below.

Acute Oral Toxicity (LD50)

Protocol: Typically follows OECD Test Guideline 401, 420, 423, or 425. Methodology: Graded doses of the test substance are administered orally to a group of rodents (usually rats or mice). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value, the dose estimated to cause mortality in 50% of the animals, is then calculated using statistical methods.





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Workflow for Acute Oral Toxicity (LD50) Determination.

Skin and Eye Irritation/Corrosion

Protocol: Typically follows OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion). Methodology:

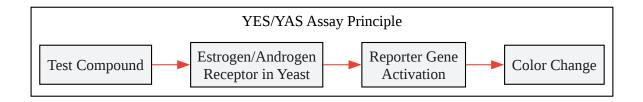
- Skin: A small amount of the test substance is applied to a shaved area of the skin of rabbits.
 The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
- Eye: A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is examined for effects on the cornea, iris, and conjunctiva at specific time



points.

Endocrine Disruption Assays Yeast Estrogen Screen (YES) and Yeast Androgen Screen (YAS)

Protocol: These assays utilize genetically modified yeast (Saccharomyces cerevisiae) that express the human estrogen receptor (ER) or androgen receptor (AR) and a reporter gene (e.g., lacZ). Methodology: The yeast cells are exposed to the test compound. If the compound binds to the receptor, it triggers the expression of the reporter gene, leading to a measurable color change. The intensity of the color is proportional to the endocrine-disrupting activity.



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Principle of the Yeast Estrogen/Androgen Screen (YES/YAS) Assay.

Androgen Receptor (AR) Binding Assay

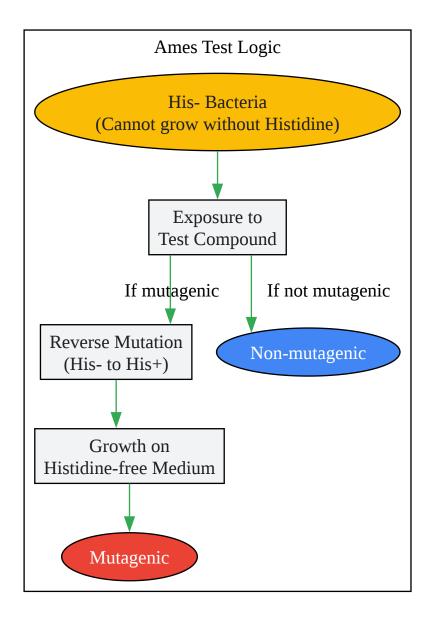
Protocol: This is a competitive binding assay to determine if a substance can bind to the androgen receptor. Methodology: A radiolabeled androgen (e.g., [3H]R1881) and the test compound are incubated with a source of androgen receptors (e.g., rat prostate cytosol). The amount of radiolabeled androgen that binds to the receptor is measured. A decrease in the binding of the radiolabeled androgen in the presence of the test compound indicates that the test compound is also binding to the receptor.

Genotoxicity - Ames Test

Protocol: Typically follows OECD Test Guideline 471. Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause a reverse mutation,



allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is counted as an indicator of mutagenicity.



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Logical Flow of the Ames Test for Mutagenicity.

Conclusion

The available toxicological data indicate that the toxicity of butylphenol isomers varies depending on the specific isomer and the endpoint being assessed. Generally, butylphenols exhibit moderate acute oral toxicity and can be corrosive or irritating to the skin and eyes.



Several isomers have been identified as endocrine disruptors, with the potential to interfere with estrogen and androgen signaling pathways. While some isomers like 2,4-di-tert-butylphenol have tested negative for mutagenicity in the Ames test, they may still induce chromosomal aberrations. Repeated dose studies have established NOAELs for some isomers, providing crucial information for risk assessment.

It is important to note that significant data gaps exist for many butylphenol isomers, particularly for sec-, iso-, and n-butylphenols. Therefore, further comparative studies are warranted to provide a more complete and objective understanding of the relative toxicities of this class of compounds. This will enable more accurate risk assessments and the development of safer alternatives.

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